Geranylgeranyl transferase inhibitor-2147

Übersicht

Beschreibung

Geranylgeranyl transferase inhibitor-2147 (GGTI-2147) is a compound that inhibits the enzyme protein geranylgeranyl transferase-1 (PGGT-1 or GGTase-I). This enzyme catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins, including most monomeric GTP binding precursor proteins belonging to the Rho, Rac, and Rap subfamilies . These proteins are involved in signaling pathways controlling important processes such as cell differentiation and growth . GGTI-2147 has been shown to decrease Rac1 activity, down-regulate p65 expression, and ameliorate OGD/R-induced neuronal apoptosis .

Molecular Structure Analysis

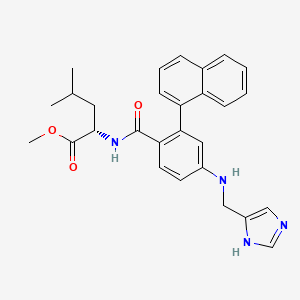

The molecular formula of GGTI-2147 is C28H30N4O3 . The IUPAC name is methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate . The molecular weight is 470.6 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Chemical Reactions Analysis

The enzyme protein:geranylgeranyl transferase-1 (PGGT-1 or GGTase-I) catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins . The exact chemical reactions involving GGTI-2147 are not detailed in the retrieved papers.

Physical And Chemical Properties Analysis

The physical and chemical properties of GGTI-2147 include a molecular weight of 470.6 g/mol, a XLogP3-AA of 5.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

Wissenschaftliche Forschungsanwendungen

Role in Neurobiology

GGTI-2147 has been studied for its role in the brain, particularly in neuronal dendritogenesis and synaptogenesis . Overexpression of GGTIβ promoted dendritic branching significantly in cultured hippocampal neurons, while suppression of GGTI with GGTI-2147 reduced the dendritic arborization .

Learning and Memory-Related Behavioral Performance

The inhibitor has been associated with learning and memory-related behavioral performance . It is suggested that the modification process catalyzed by GGTI plays a fundamental role in nervous system development and brain disorders .

Neurodegenerative Disorders

GGTI-2147 has been linked to neurodegenerative disorders such as aging, Alzheimer’s disease, multiple sclerosis, and Niemann-Pick disease type C . The inhibitor’s role in these physiological and pathological processes is being studied .

Role in Protein Prenylation

GGTI-2147 affects protein prenylation, a posttranslational modification that transfers farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to cysteine residues of a particular set of proteins . This modification process is required for the transforming activity of many oncogenic proteins .

Role in Rab Geranylgeranylation

Rab geranylgeranyltransferase (RGGT) is an enzyme responsible for di-geranylgeranylation of Rab proteins . GGTI-2147 could potentially influence the activity of this enzyme, affecting the localization and function of Rab proteins within the cell .

Inhibition of NF-κB Pathway

GGTI-2147 has been shown to affect the NF-κB pathway . The Rho family of small GTPases: Rho, Rac, and Cdc42, which are known to activate NF-κB, can be inhibited by GGTI-2147 .

Wirkmechanismus

Mode of Action

GGTI-2147 inhibits the activity of GGTase I, thereby preventing the geranylgeranylation of proteins . This inhibition disrupts the normal function of these proteins, which often includes promoting tumorigenesis, metastasis, and invasion . By blocking this modification, GGTI-2147 can impede the aberrant activation of Rho proteins, resulting in tumor growth inhibition and subsequent induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of GGTI-2147 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that GGTI-2147 has a short mean terminal half-life of 1.1 hours . It is rapidly eliminated from the body, suggesting that its bioavailability may be suboptimal . The highest concentrations of GGTI-2147 were found in the liver, kidney, and lung, with the lowest concentrations in the brain and fat . Most of the administered dose is excreted in the feces .

Result of Action

The primary result of GGTI-2147’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . This is achieved by blocking the geranylgeranylation of proteins, which disrupts their normal function and impedes the activation of Rho proteins . This can lead to a reduction in tumorigenesis, metastasis, and invasion .

Action Environment

The action of GGTI-2147 can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect the efficacy and stability of GGTI-2147 . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of GGTI-2147 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRZGWNDBXSNP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191102-87-1 | |

| Record name | GGTI 2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.